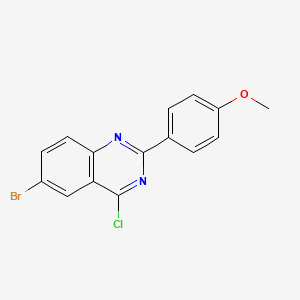

6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry in Medicinal Sciences

The journey of quinazoline chemistry began in 1895 when August Bischler and Lang first reported its synthesis through the decarboxylation of a 2-carboxy derivative. bldpharm.com Subsequently, in 1903, Siegmund Gabriel achieved the synthesis of the parent quinazoline from o-nitrobenzylamine. sinfoochem.com The first naturally occurring quinazoline alkaloid to be identified was Vasicine (peganine), which was found to have bronchodilator effects. bldpharm.com These initial discoveries laid the groundwork for extensive research into the synthesis and pharmacological properties of quinazoline derivatives, leading to their recognition as a "privileged structure" in medicinal chemistry.

Broad Pharmacological Relevance of the Quinazoline Scaffold in Drug Discovery and Development

The quinazoline core is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. researchgate.net This structural motif is present in over 150 naturally occurring alkaloids and numerous synthetic compounds. The broad pharmacological relevance of quinazolines has led to the development of drugs for various therapeutic areas. researchgate.net

Table 1: Diverse Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell proliferation and survival. ajchem-a.com |

| Antimicrobial | Quinazoline derivatives have demonstrated efficacy against a range of bacteria and fungi. researchgate.net |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties, showing potential for the treatment of inflammatory disorders. researchgate.net |

| Anticonvulsant | The quinazoline scaffold has been explored for the development of anticonvulsant agents. researchgate.net |

| Antihypertensive | Some quinazoline-based compounds have shown potential in managing hypertension. bldpharm.com |

Overview of Halogenated Quinazolines as Privileged Structures in Contemporary Research

The introduction of halogen atoms, such as bromine and chlorine, into the quinazoline scaffold has proven to be a pivotal strategy in enhancing the pharmacological profile of these compounds. Halogenated quinazolines are recognized as versatile synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions, which allow for the synthesis of a diverse array of polysubstituted derivatives. researchgate.net The presence of halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Structure-activity relationship (SAR) studies have often revealed that the presence of a halogen atom at specific positions, such as the 6- and 8-positions, can significantly improve the biological activities of quinazolinone derivatives. researchgate.net

Research Focus: Positioning 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline within Advanced Chemical and Biological Investigations

Within the vast family of halogenated quinazolines, 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline stands out as a compound of significant interest for advanced chemical and biological research. Its structure combines the key features of a halogenated quinazoline with a methoxyphenyl substituent, a group often associated with favorable interactions with biological targets.

Table 2: Chemical Properties of 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline

| Property | Value |

|---|---|

| CAS Number | 885277-19-0 |

| Molecular Formula | C15H10BrClN2O |

| Molecular Weight | 349.61 g/mol |

While specific research dedicated solely to 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline is not extensively documented in publicly available literature, its structural motifs suggest a probable synthetic pathway and potential biological activities based on extensive research on analogous compounds.

Synthetic Approach: The synthesis of this compound would likely commence with 5-bromoanthranilic acid. This starting material could undergo cyclization with 4-methoxybenzamide to form the corresponding 6-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one. Subsequent chlorination of the quinazolinone, a common step in the synthesis of such derivatives, would yield the final product, 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline. bldpharm.com

Anticipated Biological Activity: Given the well-established role of 4-aminoquinazoline derivatives as kinase inhibitors, it is highly probable that 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline would serve as a key intermediate in the synthesis of potent enzyme inhibitors. The 4-chloro position is a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing moieties to generate a library of compounds for biological screening. smolecule.com The presence of the bromo group at the 6-position and the methoxyphenyl group at the 2-position are features often associated with enhanced anticancer activity in related quinazoline series. nih.gov

Table 3: Potential Research Applications of 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline

| Research Area | Potential Application | Rationale |

|---|---|---|

| Oncology | Intermediate for the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR). | The 4-aminoquinazoline scaffold is a known pharmacophore for kinase inhibition. The bromo and methoxy (B1213986) substituents can enhance binding affinity and selectivity. nih.govsmolecule.com |

| Infectious Diseases | Precursor for novel antimicrobial and antifungal agents. | The quinazoline core is associated with broad-spectrum antimicrobial activity. researchgate.net |

| Medicinal Chemistry | A versatile building block for combinatorial chemistry and drug discovery. | The reactive 4-chloro group allows for diverse functionalization to explore structure-activity relationships. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2-(4-methoxyphenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISFDGOTKRYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680002 | |

| Record name | 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-19-0 | |

| Record name | 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromo 4 Chloro 2 4 Methoxyphenyl Quinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct protons, their chemical environments, and their proximity to other protons. While specific experimental data for 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline is not available, the spectrum can be predicted based on data from the closely related analog, 6-chloro-2-(4-methoxyphenyl)quinazoline. rsc.org

The ¹H NMR spectrum of 6-chloro-2-(4-methoxyphenyl)quinazoline in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for both the quinazoline (B50416) core and the methoxyphenyl substituent. rsc.org The introduction of a bromine atom at the 6-position in the target compound would primarily affect the signals of the protons on the quinazoline's benzene (B151609) ring. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet. The protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two distinct doublets in the aromatic region, with the methoxy (B1213986) group (-OCH₃) presenting as a sharp singlet further upfield. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline based on its 6-chloro analog rsc.org

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-5 | ~8.0-8.2 | d (doublet) | Deshielded proton adjacent to the fused ring system. |

| H-7 | ~7.8-8.0 | dd (doublet of doublets) | Coupled to both H-5 and H-8. |

| H-8 | ~7.6-7.8 | d (doublet) | Proton on the quinazoline benzene ring. |

| H-2', H-6' (methoxyphenyl) | ~8.4-8.6 | d (doublet) | Protons ortho to the quinazoline linkage. |

| H-3', H-5' (methoxyphenyl) | ~6.9-7.1 | d (doublet) | Protons meta to the quinazoline linkage. |

| -OCH₃ | ~3.8-3.9 | s (singlet) | Sharp signal for the three methoxy protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment.

Similar to the proton NMR, the expected ¹³C NMR spectrum of the target compound can be inferred from the data for 6-chloro-2-(4-methoxyphenyl)quinazoline. rsc.org The spectrum would show signals for all 15 carbon atoms. The carbons of the quinazoline core would appear at lower field due to their aromatic and heterocyclic nature. The introduction of bromine at C-6 would cause a significant downfield shift for C-6 itself and would also influence the shifts of the adjacent carbons (C-5, C-7, and C-4a). The carbons of the methoxyphenyl group would have characteristic shifts, with the oxygen-bearing carbon (C-4') and the quinazoline-linked carbon (C-1') appearing at the lowest fields within that substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline based on its 6-chloro analog rsc.org

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | ~161 | Carbon in the pyrimidine (B1678525) ring, attached to the methoxyphenyl group. |

| C-4 | ~159 | Carbon bearing the chloro substituent. |

| C-4a, C-8a | ~141-150 | Bridgehead carbons in the quinazoline core. |

| C-5, C-7, C-8 | ~123-135 | Carbons on the benzene portion of the quinazoline ring. |

| C-6 | ~118-122 | Carbon bearing the bromo substituent. |

| C-1' (methoxyphenyl) | ~130 | Ipso-carbon of the phenyl ring attached to C-2. |

| C-2', C-6' (methoxyphenyl) | ~130 | Ortho-carbons of the methoxyphenyl ring. |

| C-3', C-5' (methoxyphenyl) | ~114 | Meta-carbons of the methoxyphenyl ring. |

| C-4' (methoxyphenyl) | ~162 | Carbon attached to the methoxy group. |

| -OCH₃ | ~55 | Methoxy carbon. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the deduction of its elemental formula. For 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline (C₁₅H₁₀BrClN₂O), HRMS would confirm the molecular formula by measuring its monoisotopic mass with high accuracy (typically to four or five decimal places). mdpi.com

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation patterns of the molecule. The fragmentation of quinazolines is often initiated by the loss of substituents from the heterocyclic ring. rsc.org For the title compound, characteristic fragmentation pathways would likely involve the initial loss of the chlorine atom from C-4 or cleavage of the bond between the quinazoline core and the methoxyphenyl group. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the characteristic breakdown of the quinazoline ring itself, which often involves the sequential loss of two molecules of hydrogen cyanide (HCN). rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the presence of specific functional groups. lumenlearning.com The IR spectrum of 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline would exhibit a series of characteristic absorption bands.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. vscht.cz

C=N and C=C Stretching: The quinazoline and phenyl rings will show a series of medium to strong absorptions in the 1400-1650 cm⁻¹ range, which are characteristic of aromatic C=C and heterocyclic C=N bond stretching. nih.govlibretexts.org

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether (Ar-O-CH₃) linkage is expected in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions. vscht.cz

C-Cl and C-Br Stretching: Absorptions for the carbon-halogen bonds are typically found in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch would likely appear in the 700-850 cm⁻¹ range, while the C-Br stretch would be at a lower frequency, typically between 500-650 cm⁻¹. openstax.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Studies of Quinazoline Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Quinazoline derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net

A high-energy band in the 240–300 nm range, which is attributed to π → π* transitions within the aromatic system. researchgate.net

A lower-energy band, often found between 310–425 nm, resulting from n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. researchgate.netbeilstein-journals.org

The specific positions (λₘₐₓ) and intensities of these bands are influenced by the substituents on the quinazoline core. Auxochromes like the bromo, chloro, and methoxy groups can cause shifts in the absorption maxima. For instance, the presence of electron-donating or withdrawing groups at the 6-position of the quinazoline ring is known to significantly affect the optical properties and absorption band maximum. researchgate.net These studies are crucial for understanding the photophysical behavior of these compounds, which is relevant for applications in materials science and as fluorescent probes. rsc.orgresearchgate.netnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its conformation in the solid state. mdpi.com

While a crystal structure for 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline has not been reported, analysis of related structures provides insight into the information that would be obtained. nih.govmdpi.com A crystallographic study would determine:

The planarity of the fused quinazoline ring system.

The precise bond lengths and angles of the entire molecule.

The torsional or dihedral angle between the plane of the quinazoline core and the plane of the 2-(4-methoxyphenyl) substituent. This angle is crucial for understanding the degree of π-conjugation between the two aromatic systems and potential steric interactions.

The intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing arrangement. researchgate.net

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for computational modeling. nih.gov

Computational and Theoretical Studies on 6 Bromo 4 Chloro 2 4 Methoxyphenyl Quinazoline and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinazoline (B50416) derivatives to understand their intrinsic properties. DFT analysis can provide valuable information about the reactivity and stability of a molecule. nih.gov For instance, DFT calculations have been performed on 6-bromo quinazolin-4(3H)-one derivatives to analyze their molecular properties. nih.govresearchgate.net

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It is the energy required to break a specific bond homolytically. DFT calculations are a reliable method for estimating BDEs, which in turn provides insights into the chemical stability and potential reaction pathways of a molecule. A higher BDE generally corresponds to a more stable bond and lower reactivity at that site.

Table 1: Representative Bond Dissociation Energies of Related Chemical Bonds Note: This table provides general BDE values for bonds present in the target molecule's class to illustrate typical bond strengths. Specific values for the exact molecule require dedicated DFT calculations.

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| C-Br (Aromatic) | ~80 |

| C-Cl (Aromatic) | ~95 |

| C-O (Aryl-Alkyl Ether) | ~86 |

| C-N (in Quinazoline Ring) | >100 |

| C-H (Aromatic) | ~111 |

Data derived from general chemical principles and not from specific calculations on the target compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

DFT-based analyses are frequently used to calculate the HOMO and LUMO energies of quinazoline derivatives to elucidate their electronic properties. frontiersin.org Studies on quinazoline analogs show that the distribution and energy of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in a QSAR study of quinazoline derivatives, the LUMO energy was identified as a relevant descriptor influencing anticancer activity, suggesting the importance of the molecule's electron-accepting capabilities. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinazoline Analogs Note: The following data are representative values for related heterocyclic compounds to demonstrate the application of FMO analysis. Specific values for 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline are not available in the provided sources.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinazoline Analog A | -6.2 | -1.8 | 4.4 |

| Quinazoline Analog B | -5.9 | -2.1 | 3.8 |

Values are hypothetical and for illustrative purposes based on typical ranges for similar molecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ukaazpublications.com This method is extensively used in drug design to understand and predict the interactions between potential drug candidates and their biological targets. For quinazoline derivatives, docking studies are often performed to investigate their binding modes within the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target in cancer therapy. nih.govtandfonline.comnih.govnih.gov

Studies on 6-bromo quinazoline analogs have successfully used molecular docking to predict binding affinity and interactions with key amino acid residues in the EGFR active site. nih.govresearchgate.net For example, docking simulations of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed hydrogen bonding and other important interactions with key residues, yielding binding energies ranging from -5.3 to -6.7 kcal/mol against EGFR. nih.govresearchgate.net These simulations help rationalize the observed biological activity and guide the design of more potent inhibitors. nih.gov

Table 3: Molecular Docking Binding Energies of 6-Bromo Quinazoline Analogs against EGFR

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Analog 8a | EGFR (Wild Type) | -6.7 nih.govresearchgate.net |

| Analog 8c | EGFR (Wild Type) | -5.3 nih.govresearchgate.net |

| Analog 8a | EGFR (Mutated) | -6.8 nih.gov |

| Erlotinib (Reference) | EGFR (Wild Type) | Not specified |

| Neratinib (Reference) | EGFR (Mutated) | -7.1 nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the dynamics of their interaction. tandfonline.comnih.gov

MD simulations are frequently employed to validate the results of docking studies for quinazoline derivatives. frontiersin.org By simulating the ligand-protein complex in a dynamic environment (often including solvent), researchers can assess the stability of the predicted binding mode. nih.govresearchgate.net For quinazoline inhibitors of EGFR, MD simulations have been used to understand conformational fluctuations at the binding pocket and to confirm that the ligand remains stably bound in the active site over the simulation period. tandfonline.comnih.gov This provides a more realistic and robust assessment of the ligand's potential as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

Numerous QSAR studies have been conducted on quinazoline derivatives to model their anticancer activity. researchgate.netnih.govijper.orgnih.gov These studies use various descriptors to build predictive models. For example, 2D- and 3D-QSAR models have been developed for quinazoline analogs targeting EGFR. frontiersin.orgijper.org The resulting models, often visualized with contour maps, highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby providing a clear roadmap for designing new analogs with improved potency. tandfonline.comnih.gov

In Silico Screening and Rational Drug Design Methodologies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This methodology, combined with rational drug design principles, accelerates the discovery of new lead compounds. frontiersin.org

The quinazoline scaffold is a common subject of rational drug design and virtual screening campaigns. nih.govrjeid.com For instance, pharmacophore models derived from potent known quinazoline inhibitors can be used to screen databases for new molecules with similar 3D arrangements of chemical features. frontiersin.org Docking-based virtual screening has also been used to filter large databases, identifying quinazoline derivatives with high predicted binding affinity for targets like EGFR. rjeid.com These in silico hits can then be synthesized and tested experimentally, focusing resources on the most promising candidates and significantly streamlining the drug discovery pipeline. nih.govresearchgate.net

Biological Activity Profiling of 6 Bromo 4 Chloro 2 4 Methoxyphenyl Quinazoline and Its Quinazoline Analogs in Pre Clinical Research

Anti-cancer and Cytotoxic Activity Investigations

Quinazoline (B50416) derivatives have been extensively studied for their potential as anti-cancer agents, demonstrating efficacy against a variety of human cancer cell lines. nih.govnih.gov Analogs featuring a bromine atom at the 6-position of the quinazoline ring have shown particularly noteworthy cytotoxic activity. nih.gov

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HT-29, MDA-231, HepG2)

A range of 6-bromo-quinazoline derivatives has demonstrated significant cytotoxic effects against several human cancer cell lines. In one study, a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One of the most potent compounds in this series, designated 8a, which features an aliphatic linker at the mercapto group, exhibited IC₅₀ values of 15.85 µM against the MCF-7 (breast cancer) cell line and 17.85 µM against the SW480 (colon cancer) cell line. nih.govresearchgate.netnih.gov This potency was notably greater than that of the established EGFR inhibitor, Erlotinib, against the MCF-7 cell line. nih.govresearchgate.netnih.gov

Other studies have corroborated the anti-cancer potential of quinazoline analogs. For instance, a series of morpholine-substituted quinazoline derivatives showed significant cytotoxic activity against A549 (lung cancer), MCF-7, and SHSY-5Y (neuroblastoma) cell lines, with IC₅₀ values in the low micromolar range, while remaining non-toxic to normal HEK293 cells. rsc.org Similarly, novel quinazoline derivatives have shown potent, low micromolar cytotoxicity against a panel of cancer cells including MGC-803 (gastric), MCF-7, PC-9 (lung), and A549. mdpi.com The inclusion of bromine atoms in acetophenone (B1666503) derivatives has also been shown to inhibit the growth of various cancer cell lines, including HeLa (cervical), MCF7, A549, Caco2 (colorectal), and PC3 (prostate). farmaciajournal.com

| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| 6-bromo-quinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast | 15.85 ± 3.32 | nih.govnih.gov |

| 6-bromo-quinazolin-4(3H)-one derivative (8a) | SW480 | Colon | 17.85 ± 0.92 | nih.govnih.gov |

| Morpholine quinazoline analog (AK-3) | A549 | Lung | 10.38 ± 0.27 | rsc.org |

| Morpholine quinazoline analog (AK-3) | MCF-7 | Breast | 6.44 ± 0.29 | rsc.org |

| Morpholine quinazoline analog (AK-10) | A549 | Lung | 8.55 ± 0.67 | rsc.org |

| Morpholine quinazoline analog (AK-10) | MCF-7 | Breast | 3.15 ± 0.23 | rsc.org |

| N-(4-Fluorophenyl)-2-phenylquinazolin-4-amine (7) | MGC-803 | Gastric | >6.23 | mdpi.com |

| N-(4-Bromophenyl)-2-phenylquinazolin-4-amine (9) | MGC-803 | Gastric | <6.23 | mdpi.com |

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U373 & U87 | Glioblastoma | Micromolar concentrations | researchgate.net |

Exploration of Mechanisms of Cytotoxicity, Including Apoptosis Induction and Necrosis

The primary mechanism by which many quinazoline derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govjofamericanscience.org Studies on the novel derivative 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed it caused apoptotic cell death in human glioblastoma cell lines. researchgate.net Another analog, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was also found to induce apoptosis in leukemia cells, as confirmed by DNA fragmentation analysis and caspase-3 activity assays. nih.gov

The induction of apoptosis by quinazolines often involves the activation of caspases, which are key enzymes in the apoptotic pathway. jofamericanscience.org A series of 4-anilinoquinazolines were identified as potent inducers of apoptosis through a high-throughput caspase-3 activator assay. researchgate.net Further mechanistic studies on certain quinazoline derivatives revealed they can cause cell cycle arrest at the G2/M phase and alter the expression of key apoptosis-regulating proteins, such as decreasing anti-apoptotic Bcl-2 and Mcl-1, and increasing pro-apoptotic Bax and cleaved PARP. mdpi.com This convergence on the caspase cascade highlights a common pathway for the anticancer activity of this compound class. jofamericanscience.org

Identification of Molecular Targets in Cancer Pathways (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases, HER2, Tubulin Polymerization)

A significant body of research has identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a primary molecular target for many quinazoline-based anticancer agents. nih.govekb.egfrontiersin.org The EGFR signaling pathway is crucial for cell growth and proliferation, and its overactivity is a hallmark of many cancers. ekb.egfrontiersin.org Several 6-bromo-quinazoline derivatives have been specifically designed and synthesized as EGFR inhibitors. nih.govekb.eg Molecular docking studies have predicted that these compounds can bind effectively to the active site of both wild-type and mutated EGFR. nih.govnih.gov For instance, a family of 6-bromo-2-(pyridine-3-yl)-4-substituted quinazolines demonstrated significant efficacy against wild-type EGFR as well as the T790M and L858R mutant forms, which are associated with drug resistance. ekb.eg

Beyond EGFR, other molecular targets have been identified. Some quinazoline derivatives function as dual inhibitors, targeting multiple pathways simultaneously. For example, hybrids of quinazolinone and amino acids have been reported as dual inhibitors of both EGFR and tubulin polymerization. ekb.eg Tubulin polymerization is essential for the formation of the mitotic spindle during cell division, and its inhibition leads to cell cycle arrest and apoptosis. researchgate.netresearchgate.net The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization, contributing to its potent apoptosis-inducing activity. researchgate.net Additionally, the HER2 receptor, another member of the EGFR family, is a target for certain quinazoline drugs like lapatinib, which has been investigated in bladder cancer where HER2 is often overexpressed. ekb.egfrontiersin.org

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Human Clinical Data)

The promising in vitro results for quinazoline derivatives have been translated into in vivo efficacy in various preclinical animal models. In a severe combined immunodeficient (SCID) mouse glioblastoma xenograft model, the administration of an EGF-conjugated form of 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline resulted in delayed tumor progression and improved tumor-free survival. researchgate.net

Similarly, the apoptosis-inducing compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine demonstrated efficacy in both MX-1 human breast and PC-3 prostate cancer mouse models. researchgate.net Another study evaluated two novel quinazoline analogues in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov One compound significantly enhanced the mean survival time of mice with EAC, while the other effectively reduced solid tumor volume and weight in the DLA model, showing promising anticancer activity with minimal toxicity compared to the standard drug. nih.gov A separate in vivo evaluation of a novel quinazoline derivative, compound 18, showed a significant decrease in average tumor volume and weight in a mouse model without affecting the body weight of the animals. mdpi.com

Antimicrobial Activity Evaluation

In addition to their anticancer properties, quinazoline and quinazolinone derivatives are recognized for their broad-spectrum antimicrobial activities, including antibacterial effects. nih.gov

Antibacterial Spectrum and Efficacy

Derivatives of 6-bromo-quinazoline have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. mediresonline.org In one study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org Its activity against Staphylococcus aureus was reported to be higher than the standard drug, Ciprofloxacin. mediresonline.org

Other studies have explored the antibacterial potential of different quinazolinone analogs. A series of 6,8-dibromo-4(3H)-quinazolinone derivatives were screened against Gram-positive bacteria (Staphylococcus aureus, Legionella monocytogenes, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium). nih.gov One of the synthesized compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/ml against E. coli and L. monocytogenes. nih.gov However, some research suggests that the efficacy of certain quinazoline derivatives can be marginal, with some analogs showing activity primarily against Gram-positive pathogens while having little to no effect on Gram-negative strains. rphsonline.com Other reports indicate that while some synthesized quinazolinones are powerfully active against Gram-positive bacteria, they may have no effect on Gram-negative species like Pseudomonas aeruginosa. nih.gov

| Compound/Analog | Bacterial Strain | Gram Type | Activity Metric (Zone of Inhibition / MIC) | Source(s) |

|---|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Positive | 16 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | Positive | 14 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | Negative | 12 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumonia | Negative | 10 mm | mediresonline.org |

| 6,8-dibromo-quinazolinone derivative (VIIa) | Escherichia coli | Negative | MIC: 1.56 µg/ml | nih.gov |

| 6,8-dibromo-quinazolinone derivative (VIIa) | Legionella monocytogenes | Positive | MIC: 1.56 µg/ml | nih.gov |

| 6,8-dibromo-quinazolinone derivative (VIIa) | Salmonella typhimurium | Negative | MIC: 3.125 µg/ml | nih.gov |

| 6,8-dibromo-quinazolinone derivative (VIIa) | Staphylococcus aureus | Positive | MIC: 25 µg/ml | nih.gov |

| Quinazolinone Compound 1 | Staphylococcus aureus | Positive | 33 mm | ajol.info |

| Quinazolinone Compound 1 | Klebsiella pneumonia | Negative | 29 mm | ajol.info |

Antifungal Spectrum and Efficacy

Quinazoline derivatives have demonstrated a considerable range of antifungal activities against various fungal strains. nih.govmdpi.com The core quinazoline structure is a key pharmacophore that has been explored for its potential in developing new antimicrobial agents. nih.govresearchgate.net Studies on analogs, such as 6-bromo-4-ethoxyethylthio quinazoline, have shown high antifungal activities against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

The antifungal efficacy of quinazoline derivatives is often influenced by the specific substitutions on the quinazoline ring. For instance, certain furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown promising antifungal activity against a range of fungi. nih.gov Similarly, a series of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net One compound from this series, in particular, exhibited a broad spectrum of activity, including against the yeast Candida albicans and the filamentous fungus Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) of 625 µg/mL for both. researchgate.net Other research has highlighted that N-hexyl substituted isatin-quinazoline derivatives are relatively active against screened fungi species. nih.gov The introduction of a 1,2,4-triazole (B32235) thioether moiety to the quinazoline scaffold has also yielded compounds with notable antifungal activity. mdpi.com

Table 1: Antifungal Activity of Selected Quinazoline Analogs

| Compound/Analog Class | Fungal Strain(s) | Activity Metric | Result | Source |

|---|---|---|---|---|

| 6-Bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | EC50 | 17.47 - 70.79 µg/mL | researchgate.net |

| 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative (Compound 3b) | Candida albicans | MIC | 625 µg/mL | researchgate.net |

| 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative (Compound 3b) | Aspergillus niger | MIC | 625 µg/mL | researchgate.net |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity compared to Griseofulvin | mdpi.com |

Proposed Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms underlying the antimicrobial action of quinazoline derivatives are multifaceted. One proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. acs.org A 4(3H)-quinazolinone analog was found to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), a mechanism consistent with that of β-lactam antibiotics. acs.org Interestingly, this compound was also observed to bind to the allosteric site of PBP2a. acs.org The heterocyclic nature of quinazolinone compounds may facilitate the inhibition of PBP2a activity through the formation of hydrogen bonds with amino acids at the enzyme's allosteric site. eco-vector.com

Another proposed mechanism of action for antifungal activity was investigated using 6-bromo-4-ethoxyethylthio quinazoline against Gibberella zeae. researchgate.net Treatment with this compound led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. researchgate.net This suggests that the compound may interfere with the fungus's cell wall integrity and metabolic processes. researchgate.net Furthermore, some quinazolinone derivatives are thought to exert their antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov The ability of these compounds to act as bacteriostatic or bactericidal agents can be linked to their structural features, such as the presence of a naphthyl radical, which increases hydrophobicity and solubility in the bacterial cell membrane, or an amide group, which may enhance binding to enzymes involved in DNA replication and protein synthesis. eco-vector.com

Enzyme Inhibition Studies (Excluding Clinical Applications)

Quinazoline and quinazolinone scaffolds have been extensively investigated as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. nih.govnih.govorientjchem.org Inhibition of PARP, particularly PARP-1 and PARP-2, is a key strategy in preclinical research for interfering with DNA repair in cancer cells. nih.gov

Various 2-substituted-quinazolinone derivatives have been synthesized and shown to have a high affinity for PARP-1. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the quinazoline core can significantly impact inhibitory potency. For example, one study found that a compound featuring a quinazolinone scaffold as a bioisostere for the phthalazinone core of the known inhibitor Olaparib showed comparable inhibitory activity against PARP-1, with an IC50 value of 30.38 nM. rsc.org Another series of novel 4-hydroxyquinazoline (B93491) derivatives yielded a compound (B1) that effectively inhibited PARP1 with an IC50 value of 63.81 ± 2.12 nM. mdpi.com

Further research into quinazoline-2,4(1H,3H)-dione derivatives led to the development of highly potent PARP-1/2 inhibitors. nih.govnih.gov One such compound demonstrated exceptional potency with an IC50 of 0.51 nM against PARP-1 and 23.11 nM against PARP-2. nih.gov

Table 2: PARP Inhibition by Quinazoline Analogs

| Compound/Analog Class | Target Enzyme | Activity Metric | Result (nM) | Source |

|---|---|---|---|---|

| Quinazolinone-based derivative (Compound 12c) | PARP-1 | IC50 | 30.38 | rsc.org |

| 4-Hydroxyquinazoline derivative (Compound B1) | PARP-1 | IC50 | 63.81 | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione derivative (Compound 24) | PARP-1 | IC50 | 0.51 | nih.gov |

| PARP-2 | IC50 | 23.11 | nih.gov | |

| Quinazoline-2,4(1H,3H)-dione derivative (Compound 32) | PARP-1 | IC50 | 1.31 | nih.gov |

| PARP-2 | IC50 | 15.63 | nih.gov |

The quinazoline scaffold is a cornerstone in the development of protein kinase inhibitors. mdpi.commdpi.com These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding site of various kinases involved in cellular signaling pathways. mdpi.com A wide range of kinases are susceptible to inhibition by quinazoline derivatives, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov

Research has focused on developing multi-target kinase inhibitors. One study reported quinazolin-4(3H)-one derivatives that showed potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov Specifically, compound 2i from this series exhibited strong inhibition of CDK2 (IC50 = 0.173 µM) and EGFR (IC50 = 0.097 µM). nih.gov Another class of quinazolinone N-acetohydrazides was found to significantly inhibit VEGFR-2, with one compound demonstrating an IC50 of 0.29 µM. mdpi.comnih.gov

The substitution pattern on the quinazoline ring is crucial for both potency and selectivity. Studies on 4-anilinoquinazoline (B1210976) derivatives revealed that compounds with bromo or chloro functionalities were highly selective for Glycogen Synthase Kinase 3 Beta (GSK3β). researchgate.net

Table 3: Kinase Inhibition by Quinazoline Analogs

| Compound/Analog Class | Target Kinase | Activity Metric | Result (µM) | Source |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative (Compound 2i) | CDK2 | IC50 | 0.173 | nih.gov |

| EGFR | IC50 | 0.097 | nih.gov | |

| Quinazolinone N-acetohydrazide (Compound 16) | VEGFR-2 | IC50 | 0.29 | mdpi.comnih.gov |

| Quinazolinone N-acetohydrazide (Compound 16) | FGFR-1 | IC50 | 0.35 | mdpi.comnih.gov |

| Quinazolinone N-acetohydrazide (Compound 16) | BRAF | IC50 | 0.47 | mdpi.comnih.gov |

Anti-inflammatory and Analgesic Potential

The quinazoline nucleus is a well-established scaffold for compounds exhibiting anti-inflammatory and analgesic properties. mdpi.comnih.govresearchgate.net Numerous studies have evaluated various quinazoline derivatives in preclinical models, demonstrating their potential to mitigate inflammation and pain. mdpi.comjneonatalsurg.com

In anti-inflammatory assays, such as the carrageenan-induced paw edema model in rats, quinazoline derivatives have shown significant, dose-dependent inhibition of edema. jneonatalsurg.comptfarm.pl A novel quinazoline derivative at a 50 mg/kg dose showed efficacy comparable to the standard drug indomethacin (B1671933). jneonatalsurg.com A series of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives also demonstrated promising anti-inflammatory effects. nih.gov Similarly, 6,8-dibromo-4(3H)-quinazolinone derivatives were evaluated, with one compound proving to be the most potent in reducing paw edema. ptfarm.pl The mechanism is often suggested to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. jneonatalsurg.comderpharmachemica.com

The analgesic potential of these compounds has been assessed using models like the acetic acid-induced writhing test and the hot plate test in mice. jneonatalsurg.comhilarispublisher.com Significant reductions in writhing counts indicate peripheral analgesic activity, while increased latency in the hot plate test suggests central analgesic effects. jneonatalsurg.com Several 2,4,6-trisubstituted-quinazoline derivatives showed significant anti-inflammatory activity, and seven of these compounds displayed a combined ability to inhibit both pain and inflammation. nih.gov Another study synthesized a series of 2-(substituted)-N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides, which exhibited significant analgesic activity when compared to diclofenac (B195802) sodium. hilarispublisher.com

Table 4: Anti-inflammatory and Analgesic Activity of Quinazoline Analogs

| Compound/Analog Class | Biological Activity | Model | Key Finding | Source |

|---|---|---|---|---|

| Novel quinazoline derivative | Anti-inflammatory | Carrageenan-induced paw edema | Efficacy comparable to indomethacin at 50 mg/kg | jneonatalsurg.com |

| Novel quinazoline derivative | Analgesic | Acetic acid-induced writhing | Significantly reduced writhing counts | jneonatalsurg.com |

| 6-Bromo-substituted-quinazolinone | Anti-inflammatory | Not specified | Most potent derivative in its series | mdpi.com |

| 2-(substituted)-N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | Analgesic | Not specified | Significant activity compared to diclofenac sodium | hilarispublisher.com |

| 6,8-dibromo-4(3H)-quinazolinone derivative (Compound VIg) | Anti-inflammatory | Carrageenan-induced paw edema | Most potent compound in its series | ptfarm.pl |

Other Emerging Biological Activities and Therapeutic Indications

Beyond the well-documented antimicrobial, enzyme-inhibiting, and anti-inflammatory effects, the versatile quinazoline scaffold is associated with a wide array of other biological activities. mdpi.comresearchgate.netresearchgate.net These diverse pharmacological profiles have prompted extensive research into their potential against various diseases.

A primary area of investigation is anticancer or cytotoxic activity. ekb.egnih.gov The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to improve anticancer effects. nih.gov A series of 6-bromo quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents, with some showing strong potency against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov The anticancer mechanisms are often linked to the inhibition of key enzymes like tyrosine kinases, as previously discussed. mdpi.com

In addition to anticancer potential, quinazoline derivatives have been explored for a multitude of other therapeutic applications, including anticonvulsant, antimalarial, antihypertensive, antidiabetic, and antiviral activities. orientjchem.orgmdpi.comresearchgate.net This broad spectrum of action underscores the privileged status of the quinazoline structure in medicinal chemistry, making it a valuable template for the design and discovery of novel therapeutic agents. nih.govmdpi.com

Advanced Topics and Future Research Directions for 6 Bromo 4 Chloro 2 4 Methoxyphenyl Quinazoline and Its Analogs

Lead Optimization Strategies and Development of Potent Pre-clinical Candidates

The journey from a promising "hit" compound to a pre-clinical candidate is a meticulous process of molecular refinement known as lead optimization. For quinazoline (B50416) scaffolds, including analogs of 6-Bromo-4-chloro-2-(4-methoxyphenyl)quinazoline, this process focuses on enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the quinazoline core to understand the impact of different chemical groups on biological activity.

Key optimization strategies involve modifications at several positions on the quinazoline ring:

Positions 6 and 7: These positions on the benzene (B151609) ring portion of the scaffold have been identified as tolerant to a variety of substitutions. Modifications here have been crucial for improving properties like metabolic stability and oral bioavailability. For instance, optimizing a quinazoline-based clinical candidate that lacked oral bioavailability led to the identification of a potent, orally available multi-kinase inhibitor by making structural changes at these positions nih.govresearchgate.net.

Position 4: The 4-amino group is a critical pharmacophore for many quinazoline inhibitors, particularly those targeting kinases. SAR studies have shown that substitutions on the aniline ring at this position can significantly influence target binding and selectivity frontiersin.org.

Position 2: The substituent at this position can also be modified to improve potency and alter the target profile. For example, incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position of a quinazoline lead resulted in analogs with comparable potency but markedly improved pharmacokinetic profiles nih.gov.

These systematic modifications aim to achieve a delicate balance: maximizing on-target activity while minimizing off-target effects and ensuring the molecule has drug-like properties suitable for further development.

Table 1: Impact of Structural Modifications on Quinazoline Analog Activity

| Position Modified | Type of Modification | Observed Impact | Reference |

|---|---|---|---|

| Position 6 | Introduction of 5-substituted furan-2-yl moiety | Enhanced anti-proliferative activity against various cancer cell lines. | aacrjournals.org |

| Position 6/7 | Structural modification of quinazoline core | Identification of an orally bioavailable (F% = 54) multi-kinase inhibitor. | nih.gov |

| Position 2 | Incorporation of a pyrazole moiety | Marked improvement in pharmacokinetic profile over lead compounds. | nih.gov |

| Position 3 | Addition of heterocyclic moieties (e.g., oxadiazoles) | Increased anticonvulsant activity. | nih.gov |

| Position 4 | Substitution on the aniline ring | Critical for modulating kinase inhibitory activity and selectivity. | frontiersin.org |

Exploration of Novel Biological Targets for Quinazoline Scaffolds in Uncharted Disease Areas

While initially gaining prominence as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy, the versatile quinazoline scaffold is now being explored for a multitude of other biological targets across various diseases researchgate.netbohrium.comnih.gov. This expansion into uncharted areas highlights the chemical tractability and privileged nature of the quinazoline core.

Neurodegenerative Diseases: Researchers are actively investigating quinazoline derivatives for Alzheimer's disease (AD) nih.govnih.gov. These compounds are being designed as multi-target agents capable of modulating key pathological pathways in AD, including the inhibition of β-amyloid aggregation, tau protein phosphorylation, cholinesterases (AChE), and monoamine oxidases (MAO) rsc.orgmdpi.commdpi.comactascientific.com.

Inflammatory Diseases: The anti-inflammatory potential of quinazolines is another burgeoning area of research researchgate.netnih.gov. Analogs have been developed that show potent activity in models of inflammatory conditions like rheumatoid arthritis and acute lung injury nih.govkinampark.com. The mechanisms often involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 kinampark.commdpi.com.

Other Emerging Targets: Beyond these areas, the quinazoline scaffold has been successfully adapted to target a wide array of enzymes and pathways, demonstrating its broad therapeutic potential.

Table 2: Novel Biological Targets for Quinazoline Derivatives

| Target Class | Specific Target(s) | Associated Disease Area | Reference |

|---|---|---|---|

| Protein Kinases | Aurora Kinases, CDK9, VEGFR, PI3K | Cancer | frontiersin.orgnih.govresearchgate.net |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Cancer | |

| AD-Related Enzymes | AChE, BACE-1, MAO | Alzheimer's Disease | nih.govrsc.orgmdpi.com |

| Inflammatory Mediators | NF-κB, TNF-α, IL-6 | Inflammatory Diseases | kinampark.commdpi.com |

| Other Enzymes | Poly(ADP-ribose)polymerase (PARP) | Cancer | nih.gov |

Investigation of Combination Therapies and Synergistic Effects with Existing Therapeutics

To combat the complexity of diseases like cancer and overcome acquired drug resistance, researchers are increasingly focused on combination therapies. Quinazoline-based agents are at the forefront of this strategy, being evaluated in conjunction with other therapeutics to achieve synergistic effects. The rationale is that simultaneously targeting multiple, distinct biological pathways can lead to more durable and potent responses.

One approach is the co-administration of a quinazoline inhibitor with a conventional cytotoxic agent or another targeted drug. For example, the combination of the quinazoline-based EGFR inhibitor gefitinib with the anti-diabetic drug metformin has been shown to synergistically inhibit bladder cancer proliferation.

A more advanced strategy is the creation of "hybrid molecules" or "dual inhibitors," where two distinct pharmacophores are combined into a single chemical entity. This approach ensures that both targets are engaged by a single molecule, simplifying pharmacokinetics. Quinazoline scaffolds have been hybridized with other bioactive molecules to simultaneously inhibit targets like HDAC and VEGFR-2 or EGFR and CDK-2, creating multi-targeted agents designed to attack cancer from multiple angles. This multi-targeted approach is seen as a significant advantage in overcoming the resistance mechanisms that often limit the efficacy of single-target inhibitors.

Development of Advanced Drug Delivery Systems for Enhanced Efficacy and Reduced Off-Target Effects

A significant challenge with many potent small molecules, including quinazoline derivatives, is their poor water solubility, which can limit bioavailability and necessitate administration methods that cause systemic side effects nih.govkinampark.com. To overcome these hurdles, advanced drug delivery systems are being developed to improve the therapeutic index of these compounds.

Nanotechnology-based drug delivery systems offer a promising solution actascientific.com. Various nanocarriers are being explored to encapsulate quinazoline-based drugs:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) have been used to create nanoparticles that encapsulate drugs like erlotinib and gefitinib nih.govkinampark.com. These nanoparticles can protect the drug from degradation, improve its solubility, and facilitate intravenous administration nih.govresearchgate.net. Encapsulation can also leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting researchgate.net.

Polymeric Micelles: These are self-assembling nanostructures formed by amphiphilic block copolymers that can solubilize hydrophobic drugs within their core. This approach can enhance the bioavailability of poorly soluble quinazolines and protect them from the hostile environment of the gastrointestinal tract, making them more suitable for oral delivery researchgate.net.

Co-delivery Systems: Nanoparticles can be engineered to carry more than one therapeutic agent. For instance, co-delivery of erlotinib and fedratinib in a single PEG-PLA nanoparticle has been developed to treat erlotinib-resistant lung cancer by simultaneously suppressing multiple signaling pathways nih.gov.

These advanced delivery systems aim to ensure the drug reaches its target tissue in sufficient concentration while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing off-target effects rsc.orgactascientific.com.

Application of Artificial Intelligence and Machine Learning in Accelerating Quinazoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for quinazoline derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional research methods.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use machine learning algorithms, such as support vector machines (SVM), to build mathematical relationships between the chemical structures of quinazoline analogs and their biological activities.

Predictive Modeling: 2D and 3D-QSAR models can reliably predict the inhibitory potency of novel, unsynthesized quinazoline derivatives against targets like EGFR. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.

Lead Design: By analyzing the outputs of these models (e.g., contour maps), chemists can understand which structural features are essential for potent inhibition, guiding the rational design of new and more effective molecules.

In addition to QSAR, other in silico techniques are employed:

Virtual Screening: AI-driven pharmacophore models can rapidly screen massive chemical databases to identify new molecules with the potential to bind to a specific target.

Molecular Docking and Dynamics: These simulation techniques predict how a quinazoline derivative will bind to its target protein at an atomic level, providing insights into the mechanism of action and helping to refine the molecular design.

Translational Challenges and Future Opportunities in Advancing Quinazoline-Based Therapeutics

Despite the significant promise of quinazoline-based compounds, the path from laboratory discovery to clinical application is fraught with challenges. A primary hurdle has been the development of acquired drug resistance, particularly for first-generation EGFR inhibitors used in cancer therapy nih.gov. This has driven the development of next-generation inhibitors and combination therapies designed to circumvent these resistance mechanisms.

Other translational challenges include optimizing pharmacokinetic properties, such as improving poor oral bioavailability, which is being addressed through both chemical modification and advanced drug delivery systems nih.govresearchgate.net.

However, the future opportunities for this class of compounds are vast. The successful expansion of quinazoline scaffolds beyond oncology into neurodegenerative and inflammatory diseases opens up significant new therapeutic avenues bohrium.comnih.gov. The ability to create multi-targeted agents and hybrid molecules presents a powerful strategy to tackle complex, multifactorial diseases. As our understanding of disease biology deepens and computational tools become more powerful, the potential to design highly specific, potent, and safe quinazoline-based therapeutics will continue to grow, making this a vibrant and promising field for future drug development.

Q & A

Q. Basic

- Amino Reagents : Metformin or hydrazine derivatives introduce hydrogen-bonding motifs, enhancing target affinity .

- Solubility Modifiers : Methoxy or carboxylate groups improve aqueous solubility for in vivo studies .

- Bioisosteric Replacements : Swapping chlorine with fluorine retains activity while reducing toxicity .

How to address discrepancies in spectroscopic data when synthesizing novel quinazoline analogs?

Q. Advanced

- Multi-Technique Validation : Cross-validate NMR with MS and IR to resolve signal overlaps (e.g., aromatic protons in DMSO-d₆) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as shown for ferrocenyl derivatives .

- Dynamic NMR : Assess rotational barriers in flexible substituents (e.g., methoxyphenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.